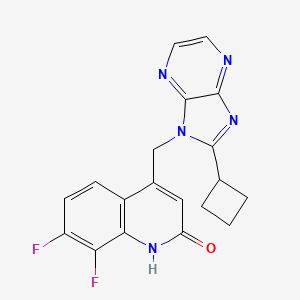
KD7332
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KD7332 involves multiple steps. One common method includes the condensation of corresponding acids followed by hydrolysis and cyclization to form pyrazoloquinolines. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
KD7332 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemical Applications
Building Block in Synthesis
KD7332 serves as a crucial building block for synthesizing more complex molecules. Its structural features allow chemists to use it as a precursor in various synthetic pathways. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which facilitate the formation of diverse derivatives.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Quinoline derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |
| Substitution | Sodium hydride, Alkyl halides | Substituted quinolines |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer effects. Studies have shown that it can inhibit specific molecular targets involved in cell cycle regulation, such as cyclin-dependent kinase 2 (CDK2). This inhibition can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Case Study: Inhibition of CDK2
A study demonstrated that this compound effectively inhibits CDK2/cyclin A2 activity, leading to alterations in cell cycle progression. The results indicated a marked decrease in cell viability in cancer cell lines treated with this compound compared to untreated controls.
Medical Applications
Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its ability to modulate critical pathways involved in disease progression positions it as a promising candidate for drug development.
Table 2: Therapeutic Applications of this compound
| Disease Type | Mechanism of Action | References |
|---|---|---|
| Cancer | CDK2 inhibition leading to apoptosis | |
| Infectious Diseases | Antimicrobial activity against pathogens |
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties contribute to advancements in material science, particularly in creating compounds with desired mechanical and thermal characteristics.
Table 3: Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Similar synthetic routes |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK2 inhibitory activity | Different structural features |
Mecanismo De Acción
The mechanism of action of KD7332 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with similar biological activities and synthetic routes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
KD7332 stands out due to its unique structural features, such as the presence of both imidazo[4,5-b]pyrazine and quinoline moieties. This dual structure contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H15F2N5O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H15F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h4-8,10H,1-3,9H2,(H,24,27) |
Clave InChI |
ISGGXCWQSOCOCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC3=NC=CN=C3N2CC4=CC(=O)NC5=C4C=CC(=C5F)F |
Sinónimos |
4-((2-cyclobutyl-1H-imidazo(4,5-b)pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one KD 7332 KD-7332 KD7332 KLYP 961 KLYP-961 KLYP961 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















